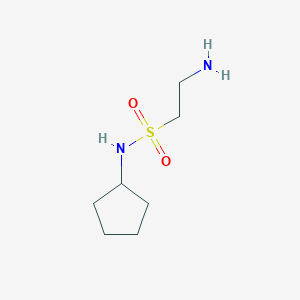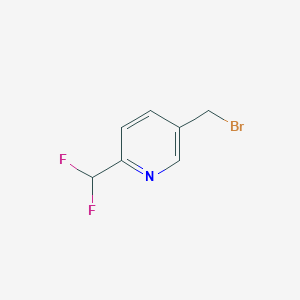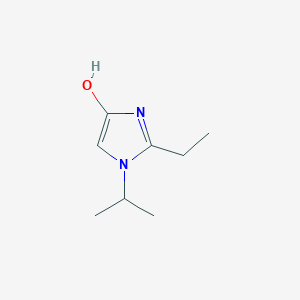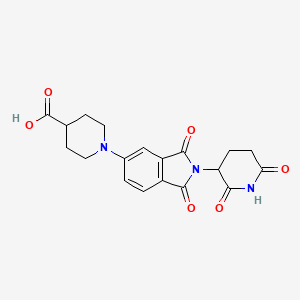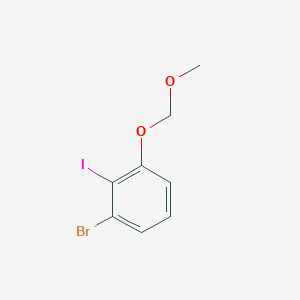
1-Bromo-2-iodo-3-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, featuring bromine, iodine, and methoxymethoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and iodination of a benzene derivative. The methoxymethoxy group is typically introduced via a methoxymethylation reaction. The general synthetic route involves:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a thiol can replace the bromine atom with a thiol group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives with various functional groups replacing the halogens.
- Quinones or dehalogenated products from oxidation or reduction reactions.
- Coupled products from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound acts as a substrate in nucleophilic substitution, oxidation, reduction, and coupling reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The halogen atoms (bromine and iodine) act as leaving groups, allowing nucleophiles to attack the benzene ring.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.
Coupling Reactions: The halogen atoms participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-3-iodobenzene: Lacks both the methoxy and methoxymethoxy groups, resulting in different reactivity and applications.
1-Bromo-2-iodo-4-(methoxymethoxy)benzene: Similar structure but with the methoxymethoxy group in a different position, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene is unique due to the presence of both bromine and iodine atoms along with the methoxymethoxy group. This combination of substituents provides distinct reactivity patterns and makes the compound valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C8H8BrIO2 |
|---|---|
Molekulargewicht |
342.96 g/mol |
IUPAC-Name |
1-bromo-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UGGRNMDFRRBDIV-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
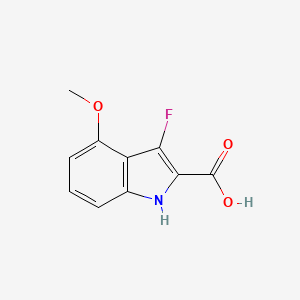

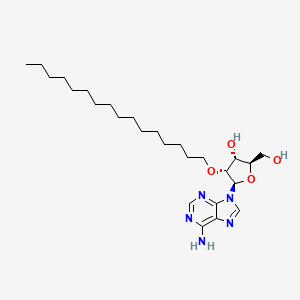

![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)

